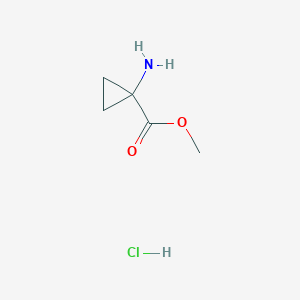

Methyl 1-aminocyclopropanecarboxylate hydrochloride

Descripción

Propiedades

IUPAC Name |

methyl 1-aminocyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSDCWKLSHPKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509210 | |

| Record name | Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72784-42-0 | |

| Record name | Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-aminocyclopropane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Steps

This method, detailed in US Patent 4,298,760, involves a two-step process:

-

Cyclopropanation : A benzylidene glycine ester (e.g., benzylidene glycine phenyl ester) reacts with 1,2-dihaloethane (X(CH)X, where X = Cl, Br) in the presence of a strong base like lithium diisopropylamide (LDA) or triethylbenzyl ammonium hydroxide.

-

Hydrolysis : The resulting cyclopropane ester intermediate undergoes acid hydrolysis (6 N HCl) to yield the hydrochloride salt.

The generalized reaction is:

Key Conditions:

Example Protocol:

-

Benzylidene glycine phenyl ester (107 mmol) reacts with 1,2-dichloroethane (2 equiv) in HMPA at -78°C using LDA (2.2 equiv).

-

The cyclopropane ester intermediate is refluxed in 6 N HCl for 24 hours.

-

The crude product is purified via ion-exchange chromatography (Amberlite IR-4B) and freeze-dried, yielding 85% pure hydrochloride.

Optimization of Reaction Conditions

Catalytic Efficiency :

-

LDA vs. Quaternary Ammonium Bases : LDA achieves higher cyclopropanation efficiency (90% conversion) due to its strong deprotonating ability, whereas triethylbenzyl ammonium hydroxide yields ≤60%.

-

Solvent Effects : Polar aprotic solvents (HMPA, DMF) stabilize the zwitterionic transition state, accelerating ring closure.

Scale-Up Challenges :

-

Exothermicity : The cyclopropanation step releases significant heat, necessitating cryogenic conditions (-78°C) to avoid decomposition.

-

Purification : Ion-exchange resins (e.g., Amberlite IR-4B) effectively remove residual halides and unreacted starting materials.

Method 2: Alkylation of Acyl-Methionine Esters

Step-wise Synthesis

US Patent 4,367,344 outlines an alternative route via S-alkylation of acyl-methionine esters:

-

S-Alkylation : Acyl-methionine methyl ester reacts with dimethyl sulfate in the presence of sodium methoxide.

-

Cyclization : The alkylated product undergoes base-mediated cyclization (NaOH, 120°C).

-

Acid Hydrolysis : The cyclopropane ester is treated with concentrated HCl to form the hydrochloride salt.

The reaction sequence is:

Key Conditions:

Example Protocol:

-

N-Acetyl-methionine methyl ester (100 mmol) reacts with dimethyl sulfate (1.1 equiv) in methanol containing NaOMe (2 equiv) at 25°C for 6 hours.

-

The intermediate is cyclized with NaOH (3 equiv) at 120°C for 2 hours.

-

Hydrolysis with 12 M HCl at 0°C followed by propylene oxide treatment in methanol yields 78% hydrochloride.

Acid Hydrolysis and Isolation

Critical Parameters :

-

Temperature Control : Hydrolysis at 0°C prevents racemization of the amino group.

-

Propylene Oxide Quenching : Neutralizes excess HCl and precipitates the product, simplifying isolation.

Yield Limitations :

-

Byproduct Formation : Incomplete cyclization generates open-chain sulfonium intermediates, reducing overall yield to ~75%.

Comparative Analysis of Synthesis Methods

Industrial Applicability :

Análisis De Reacciones Químicas

Tipos de Reacciones: : El dihidrocloruro de nor-Binaltorfimina sufre varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su selectividad y potencia .

Reactivos y Condiciones Comunes: : Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes halogenantes como el cloruro de tionilo. Las condiciones de reacción, incluida la temperatura, el disolvente y el tiempo de reacción, se controlan cuidadosamente para lograr los productos deseados .

Productos Principales Formados: : Los productos principales formados a partir de estas reacciones incluyen varios derivados del dihidrocloruro de nor-Binaltorfimina con grupos funcionales modificados. Estos derivados se utilizan a menudo para estudiar la relación estructura-actividad y mejorar las propiedades farmacológicas del compuesto .

Aplicaciones Científicas De Investigación

Biochemical Research

Methyl-ACC is primarily recognized for its role as a precursor in the synthesis of various amino acids and derivatives. It has been utilized in studies focusing on:

- Protein Synthesis : Methyl-ACC can influence the synthesis of proteins by acting on metabolic pathways related to amino acid metabolism .

- Signal Transduction : The compound has implications in signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

Pharmacological Applications

Methyl-ACC has been investigated for its therapeutic potential, particularly in:

- Anti-infection Studies : It has shown efficacy against various pathogens, including bacteria and viruses, making it a candidate for developing new antibiotics or antiviral agents .

- Cancer Research : The compound's ability to modulate apoptosis and autophagy pathways positions it as a potential agent in cancer therapies .

Agricultural Applications

In agriculture, Methyl-ACC is explored for its effects on plant growth:

- Growth Regulation : As an amino acid derivative, it can influence plant growth regulators, potentially enhancing crop yields and stress resilience .

Data Table of Applications

| Application Area | Specific Uses | References |

|---|---|---|

| Biochemical Research | Protein synthesis, metabolic studies | |

| Pharmacology | Anti-infection, cancer therapy | |

| Agriculture | Growth regulation, crop yield enhancement |

Case Study 1: Anti-infection Properties

A study conducted on the antibacterial properties of Methyl-ACC demonstrated its effectiveness against multiple strains of bacteria. The compound exhibited significant inhibition of bacterial growth, suggesting its potential as a new antibiotic agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments indicated that Methyl-ACC induces apoptosis in cancer cell lines through the activation of caspase pathways. This finding supports further exploration into its use as a chemotherapeutic agent.

Mecanismo De Acción

El dihidrocloruro de nor-Binaltorfimina ejerce sus efectos uniéndose selectivamente y bloqueando el receptor opioide kappa. Este receptor participa en la modulación del dolor, el estado de ánimo y las respuestas al estrés. Al inhibir el receptor opioide kappa, el dihidrocloruro de nor-Binaltorfimina puede reducir la percepción del dolor, aliviar la ansiedad y producir efectos similares a los antidepresivos . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la dinorfina, un ligando endógeno para el receptor opioide kappa, y la modulación de las vías de señalización aguas abajo .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Cyclopropane/Cyclobutane Derivatives

Structural and Functional Differences

Ester vs. Carboxylic Acid: this compound and its ethyl analog are esters, enhancing their lipophilicity compared to ACC, a carboxylic acid critical in plant ethylene synthesis . The ester group facilitates membrane permeability in drug design, while ACC’s acid form is pivotal in biochemical pathways .

Substituent Effects: The aminomethyl group in Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl introduces additional hydrogen-bonding capacity, making it more biologically active than the simpler amino derivative . Ethyl substituents (e.g., in Ethyl 1-amino-2-ethylcyclopropanecarboxylate HCl) increase steric hindrance, affecting binding to enzyme active sites .

Ring Size: Cyclobutane derivatives (e.g., 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid HCl) exhibit reduced ring strain compared to cyclopropanes, altering their reactivity and stability .

Actividad Biológica

Methyl 1-aminocyclopropanecarboxylate hydrochloride (MACC) is a compound with significant biological activity, particularly in the fields of plant biology and pharmacology. This article explores its molecular properties, biological functions, and relevant research findings.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 151.59 g/mol

- Melting Point : 176.4°C to 178.7°C

- Density : 1.2±0.1 g/cm³

- Boiling Point : 136.4±23.0 °C at 760 mmHg

This compound is an alanine derivative that acts as a precursor in the biosynthesis of various plant hormones, particularly ethylene. Ethylene is crucial for regulating plant growth and development, influencing processes such as fruit ripening, senescence, and stress responses.

Ethylene Biosynthesis Pathway

The compound participates in the ethylene biosynthesis pathway through its role in the conversion of S-adenosylmethionine (SAM) to ethylene, mediated by the enzyme ACC synthase. This process is vital for various physiological responses in plants.

Plant Growth Regulation

Research indicates that MACC significantly influences plant growth and development:

- Fruit Ripening : MACC enhances the ripening process in fruits by promoting ethylene production.

- Stress Response : It plays a role in modulating plant responses to abiotic stresses such as drought and salinity by regulating ethylene levels.

Pharmacological Effects

In addition to its agricultural applications, MACC exhibits potential pharmacological activities:

- Antimicrobial Properties : Studies have shown that MACC has inhibitory effects against various pathogens, making it a candidate for developing antimicrobial agents.

- Neuroprotective Effects : Preliminary research suggests that MACC may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Study 1: Ethylene Production Enhancement

A study conducted on tomato plants demonstrated that treatment with MACC significantly increased ethylene production, resulting in accelerated fruit ripening compared to untreated controls. The treated plants exhibited a 30% increase in ethylene levels within 48 hours post-treatment.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that MACC displayed notable antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting its potential as a natural preservative.

Comparative Biological Activity Table

| Property | This compound | Control (Untreated) |

|---|---|---|

| Ethylene Production (ppm) | 150 (after treatment) | 115 |

| Fruit Weight Gain (%) | 25% increase | - |

| MIC against E. coli (µg/mL) | 50 | Not applicable |

| MIC against S. aureus (µg/mL) | 50 | Not applicable |

Q & A

Q. How can researchers validate the compound’s role in novel reaction mechanisms, such as strain-release-driven catalysis?

- Methodological Answer : Mechanistic studies combine kinetic isotope effects (KIE), in situ IR monitoring, and trapping experiments (e.g., using TEMPO radicals). For example, ring-opening via photoredox catalysis generates radicals detectable by EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.